2-(Isoindolin-5-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-isoindol-5-yl)acetic acid |
InChI |
InChI=1S/C10H11NO2/c12-10(13)4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6H2,(H,12,13) |
InChI Key |
XNPFWLAYJMFETK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Isoindolin 5 Yl Acetic Acid and Its Analogues
Strategies for the Formation and Functionalization of the Isoindoline (B1297411) Core
The construction of the isoindoline ring system is a pivotal step in the synthesis of 2-(Isoindolin-5-yl)acetic acid. Methodologies can be broadly categorized into the de novo construction of the heterocyclic ring and the functionalization of a pre-existing isoindoline system. researchgate.net
De Novo Ring Construction and Annulation Approaches
De novo synthesis offers the advantage of building the isoindoline core from acyclic or non-aromatic precursors, allowing for significant structural diversity. acs.orgnih.gov Annulation reactions, where a new ring is fused onto an existing structure, are a common and powerful strategy.
One notable de novo approach involves the hexadehydro-Diels–Alder (HDDA) reaction to construct the isoindolinone scaffold, a close relative of the isoindoline core. acs.orgnih.gov This method allows for the formation of the pentasubstituted benzenoid ring of the isoindolinone from a nonaromatic triyne precursor in a highly regioselective manner. acs.orgnih.gov
Another strategy is the α-C–H/N–H annulation of alicyclic amines. nih.govacs.org In this process, unstable cyclic imines, generated in situ from the oxidation of their corresponding lithium amides, react with aryllithium compounds that have a leaving group on an ortho-methylene functionality. nih.govacs.org This one-pot operation provides a direct route to polycyclic isoindolines from commercially available starting materials. nih.gov The scope of this transformation is broad, accommodating various amine ring sizes and substituents on the aryl ring. nih.gov
Transition metal-catalyzed annulation reactions have also emerged as powerful tools. For instance, rhodium(III)-catalyzed [3+2] annulation of N-methoxybenzamides with bis(tosylamido)methane provides isoindolinones under mild conditions. researchgate.net Palladium-catalyzed C-H carbonylation of benzylamines is another effective method for constructing the isoindolinone scaffold. organic-chemistry.org
Visible light-induced denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with activated alkenes presents a sustainable and catalyst-free approach to isoindolinones. rsc.org This reaction is believed to proceed through an electron donor–acceptor (EDA) complex. rsc.org
| De Novo/Annulation Method | Key Reagents/Catalyst | Key Features | Reference(s) |
| Hexadehydro-Diels–Alder (HDDA) | Triyne precursors | De novo construction of isoindolinone scaffold, high regioselectivity. | acs.orgnih.gov |
| α-C–H/N–H Annulation | Lithium amides, ketone oxidants, o-chloromethyl-arylbromides | One-pot synthesis of polycyclic isoindolines from alicyclic amines. | nih.govacs.org |
| Rh(III)-Catalyzed [3+2] Annulation | N-methoxybenzamides, bis(tosylamido)methane, Rh(III) catalyst | Mild conditions, compatible with various functional groups. | researchgate.net |
| Pd-Catalyzed C-H Carbonylation | Benzylamines, CO surrogate (e.g., TFBen) | Gas-free conditions, good yields. | organic-chemistry.org |
| Visible Light-Induced Annulation | 1,2,3-benzotriazin-4(3H)-ones, activated alkenes, DIPEA | Metal- and photocatalyst-free, sustainable. | rsc.org |
Functionalization of Pre-formed Isoindoline Systems
Functionalization of a pre-formed isoindoline or isoindolinone ring offers a more direct route when the core structure is readily available. A primary strategy in this regard is C-H functionalization, which avoids the need for pre-functionalized substrates. acs.org
Palladium-catalyzed C-H functionalization is a versatile tool. For example, palladium-catalyzed asymmetric allylic C–H amination can be used to synthesize chiral isoindolines with high enantioselectivity. chinesechemsoc.org Another approach involves the palladium-catalyzed oxidative olefination of 2-benzamidopyridine 1-oxides with acrylates to produce isoindolinones. rsc.org
Copper-catalyzed sp³ C-H functionalization of 2-alkyl-N-substituted benzamides provides an efficient route to various functionalized isoindolinones without the need for halogenated precursors or expensive transition metals. organic-chemistry.org
Furthermore, the isoindoline core can be synthesized from phthalonitrile (B49051) through catalytic hydrogenation using a Pt/C catalyst. This process yields isoindoline in a single step with good purity. google.com
Targeted Introduction and Derivatization of the Acetic Acid Side Chain
Once the isoindoline core is established, the next critical step is the introduction and potential modification of the acetic acid side chain at the 5-position.
Regioselective Acetic Acid Attachment at the Isoindoline-5-position
Achieving regioselectivity in the functionalization of the isoindoline ring is a significant challenge due to the presence of multiple similar C-H bonds. acs.orgmdpi.com The use of directing groups is a common and effective strategy to control the position of the incoming substituent. acs.org
While direct C-H functionalization at the C5 position of an unsubstituted isoindoline to introduce an acetic acid group is not extensively documented in the provided search results, a plausible approach would involve the use of a directing group to facilitate regioselective C-H activation. For instance, a removable directing group attached to the isoindoline nitrogen could orient a metal catalyst to the C5 position for subsequent coupling with a reagent that can be converted to an acetic acid moiety.
Alternatively, building the isoindoline ring from a starting material that already contains a precursor to the acetic acid group at the desired position is a common strategy. For example, starting with a substituted phthalic anhydride (B1165640) or a related aromatic compound bearing a group at the 4-position (which becomes the 5-position in the isoindoline) that can be chemically transformed into an acetic acid side chain. semanticscholar.org
Synthetic Routes to Modified Acetic Acid Analogues
The synthesis of analogues with modified acetic acid side chains often involves standard organic transformations. The carboxylic acid functionality of this compound can be readily derivatized through esterification or amidation. libretexts.org
For instance, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst can yield the corresponding ester. libretexts.org Similarly, amide derivatives can be prepared by activating the carboxylic acid (e.g., forming an acid chloride) and then reacting it with an appropriate amine. jptcp.com
The synthesis of analogues where the acetic acid chain is extended or modified can be achieved by employing different starting materials or derivatization reagents. For example, using a different α-amino acid in the initial synthesis can lead to analogues with substitutions on the carbon atom adjacent to the carboxylic acid. researchgate.net
Catalytic Systems in the Synthesis of this compound
Catalysis plays a crucial role in the modern synthesis of isoindoline derivatives, offering efficiency, selectivity, and milder reaction conditions. researchgate.net
Palladium-based catalysts are widely used for C-H activation and cross-coupling reactions to form the isoindoline ring. organic-chemistry.orgchinesechemsoc.orgacs.org For example, Pd(TFA)₂ in combination with a copper co-catalyst has been used for the oxidative olefination to form isoindolinones. rsc.org
Rhodium catalysts , such as [RhCl₂(p-cymene)]₂, are effective for various annulation reactions leading to isoindolinone structures. acs.orgresearchgate.net Rh(III) catalysts, in particular, have been used for the C–H activation/formal [4 + 1] cycloaddition of O-acetyl benzohydroxamic acids with diazo compounds. rsc.org
Copper catalysts offer a more economical alternative for certain transformations, such as the sp³ C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org
Iridium catalysts have been employed in oxidative annulation reactions of benzamides with cyclopropanols. organic-chemistry.org
Platinum catalysts , specifically Pt/C, are used in the catalytic hydrogenation of phthalonitrile to produce isoindoline. google.com
| Catalyst System | Reaction Type | Example Application | Reference(s) |
| Palladium (e.g., Pd(TFA)₂, Pd(OAc)₂) | C-H Functionalization, Carbonylation | Asymmetric allylic C-H amination, oxidative olefination, C-H carbonylation. | organic-chemistry.orgchinesechemsoc.orgrsc.orgacs.org |
| Rhodium (e.g., [RhCl₂(p-cymene)]₂, Rh(III) complexes) | Annulation, C-H Activation | [3+2] Annulation, [4+1] cycloaddition. | acs.orgresearchgate.netrsc.org |
| Copper | C-H Functionalization | sp³ C-H functionalization of 2-alkyl-N-substituted benzamides. | organic-chemistry.org |
| Iridium | Oxidative Annulation | Annulation of benzamides with cyclopropanols. | organic-chemistry.org |
| Platinum (Pt/C) | Hydrogenation | Reduction of phthalonitrile to isoindoline. | google.com |
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metal catalysis represents a powerful tool for the synthesis of isoindoline and isoindolinone derivatives, enabling C-H activation, coupling, and cyclization reactions that form the heterocyclic core in a single step. researchgate.netnih.gov Catalysts based on palladium, rhodium, cobalt, and iron have been extensively utilized. nih.govrsc.org
A common strategy involves the chelation-assisted C-H olefination of benzamide (B126) derivatives, followed by an intramolecular cyclization. rsc.org For instance, palladium(II)-catalyzed oxidative olefination of 2-benzamidopyridine 1-oxides with acrylates, in the presence of a copper(II) Lewis acid co-catalyst, yields C3-acetate substituted isoindolin-1-ones. rsc.org This tandem oxidative annulation provides direct access to analogues of this compound. Similarly, rhodium(III)-catalyzed C-H activation and annulation of N-methoxy benzamides with saturated ketones can produce complex isoindolinone structures. researchgate.net
Palladium-catalyzed dehydrogenative C-H cyclization offers another efficient route. This approach can proceed even without an external oxidant, using a Pd/C catalyst, which is suggested to generate hydrogen gas as the only byproduct, highlighting its environmental advantage. rsc.org Furthermore, bimetallic relay catalysis, combining the Lewis acidity of iron(III) with the cyclotrimerization ability of rhodium(I), allows for a one-pot synthesis of isoindolinone derivatives from N,O-cyclic acetals and alkynes. mdpi.com These methods demonstrate the versatility of transition metals in promoting intricate bond formations to build the isoindoline framework with various substitutions. nih.govresearchgate.net
| Catalytic System | Reaction Type | Substrates | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Pd(TFA)₂ / Cu(OTf)₂ | Oxidative Olefination/Annulation | 2-Benzamidopyridine 1-oxide, Ethyl acrylate | Ethyl 2-(3-oxoisoindolin-1-yl)acetate derivative | 76% | rsc.org |
| Pd/C | Dehydrogenative C(sp³)–H Amidation | N-Tosyl-protected benzamide | N-Tosyl isoindolinone | 42-99% | rsc.org |
| Fe(III) / Rh(I) | Alkynylation / [2+2+2] Cycloaddition | N-(propargyl) hydroxy aminals, Alkynes | Benzo and pyrridinoisoindolinones | 43-83% | mdpi.com |
| Rh(III) | C-H Olefination / Cyclization | Benzamides, Alkenes | C-3 acetate (B1210297) substituted isoindolin-1-one (B1195906) | Good | rsc.org |
Organocatalytic and Phase Transfer Catalysis Applications
In addition to metal-based catalysts, organocatalysis and phase transfer catalysis (PTC) have emerged as powerful strategies for the synthesis of isoindoline derivatives, particularly for achieving high enantioselectivity. chim.it Phase transfer catalysis, which facilitates the reaction between reactants in immiscible phases, is highly effective for constructing chiral isoindolinones. nih.govmdpi.com
Chiral ammonium (B1175870) salts derived from cinchona alkaloids are commonly employed as phase transfer catalysts. nih.gov These catalysts have proven effective in the asymmetric Michael reaction of 3-substituted isoindolinones, enabling the construction of valuable 3,3-disubstituted isoindolinones with high yields and good enantioselectivity. nih.gov Bifunctional catalysts, which possess both a phase-transfer moiety (like a quaternary ammonium salt) and a hydrogen-bond donor group (like a urea (B33335) or thiourea), can provide enhanced stereocontrol in cascade reactions. beilstein-journals.orgd-nb.info For example, new bifunctional chiral ammonium salts have been successfully used in the asymmetric cascade synthesis of key isoindolinone building blocks from 2-cyanobenzaldehyde (B126161) and malonates, achieving high yields and enantiomeric purity. beilstein-journals.orgd-nb.info
Organocatalysis, which uses small organic molecules to accelerate reactions, also provides access to highly enantiomerically enriched isoindolines. rsc.org A formal Betti reaction between phenols and in-situ generated benzophenone (B1666685) iminium species under organocatalytic conditions (e.g., using p-toluenesulfonic acid) can produce α-triphenylmethylamines, demonstrating a pathway to complex amine structures. irb.hr These methods highlight the power of non-metallic systems to create complex and chiral isoindoline scaffolds. rsc.orgrsc.org
| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Yield | ee% | Reference |
|---|---|---|---|---|---|---|
| Chiral Phase Transfer Catalyst | Cinchona alkaloid-derived ammonium salt | Asymmetric Michael Reaction | 3,3-Disubstituted isoindolinones | High | Moderate to Good | nih.gov |
| Bifunctional Phase Transfer Catalyst | trans-1,2-Cyclohexanediamine-based ammonium salt | Asymmetric Cascade Reaction | (S)-2-(1-oxoisoindolin-3-yl)malonate | >95% | Good | d-nb.info |
| Organocatalyst | Chiral Phosphoric Acid | Formal Double-Arylation | Chiral Isoindoline derivatives | Good | up to 98% | rsc.org |
| Organocatalyst | p-Toluenesulfonic acid | Formal Betti Reaction | α-Triphenylmethylamines | 77% | N/A | irb.hr |
Microwave-Assisted Synthetic Enhancements for Efficiency
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and improving the efficiency of synthetic protocols. The application of microwave irradiation to the synthesis of isoindoline-related heterocycles has demonstrated significant advantages over conventional heating methods. sciforum.netresearchgate.net
For example, the synthesis of 2-(3-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives has been achieved via a microwave-assisted cyclocondensation. researchgate.netresearchgate.net This method provides rapid and efficient access to complex molecules incorporating the isoindoline-1,3-dione moiety. In one reported synthesis of 2-(1,3-dioxoisoindolin-2-yl)acetic acid, the reaction of phthalic anhydride and glycine (B1666218) under microwave irradiation resulted in a 98% yield, compared to 89% via conventional heating. researchgate.net
Microwave activation has also been successfully employed in the decarboxylative condensation of substituted isatins with malonic acid to produce (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a related scaffold, with reaction times as short as 5-10 minutes and yields up to 98%. mdpi.com These examples underscore the potential of microwave technology to enhance the efficiency of synthesizing this compound and its analogues, offering a greener and faster alternative to traditional methods. sciforum.netmdpi.com
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-(1,3-dioxoisoindolin-2-yl)acetic acid | Conventional | - | 89% | researchgate.net |
| Microwave | - | 98% | researchgate.net | |
| 3-Benzamido-6-(benzocoumarin-3-yl) pyran-2-one | Conventional (Reflux) | 1 h | - | mdpi.com |
| Microwave | 5 min | - | mdpi.com | |
| 3-Hydroxy-2-oxindoles | Microwave | 5-10 min | up to 98% | mdpi.com |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral, enantioenriched isoindoline derivatives is of paramount importance, as the biological activity of such compounds is often confined to a single enantiomer. d-nb.info Stereoselective synthesis focuses on the controlled formation of stereocenters, either during the construction of the heterocyclic ring or in the subsequent modification of its side chains.
Asymmetric Inductions in Isoindoline Formation
Establishing chirality during the formation of the isoindoline ring is a key challenge addressed by modern asymmetric catalysis. A highly efficient method involves the palladium-catalyzed asymmetric intramolecular allylic C-H amination of o-allylbenzylamines. chinesechemsoc.org Using a chiral phosphoramidite (B1245037) ligand, this reaction delivers a variety of chiral isoindolines in good yields with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org
Asymmetric phase-transfer catalysis, as discussed previously, is another cornerstone of enantioselective isoindoline synthesis. nih.govbeilstein-journals.orgd-nb.info The use of chiral bifunctional ammonium salts in cascade reactions of substrates like 2-cyanobenzaldehyde with malonates can produce key chiral building blocks with high enantiomeric purity (e.g., 95% ee), which can then be converted into various bioactive isoindolinones. beilstein-journals.orgd-nb.info Organocatalytic approaches have also been developed, such as the formal double-arylation of azomethines, to access isoindoline derivatives with high enantiomeric purity (up to 98% ee). rsc.org Multi-step syntheses can also incorporate asymmetric transformations; for example, a Sharpless asymmetric dihydroxylation was used as a key step to create an enantiomerically pure diol, which was then converted over several steps into a chiral 1-methoxyisoindoline system. oup.com
| Methodology | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Asymmetric Allylic C-H Amination | Palladium / Chiral Phosphoramidite Ligand | Chiral Substituted Isoindolines | up to 98% | chinesechemsoc.org |
| Asymmetric Phase Transfer Catalysis | Bifunctional Chiral Ammonium Salts | Chiral Isoindolinone Building Blocks | up to 95% | beilstein-journals.orgd-nb.info |
| Asymmetric Organocatalysis | Chiral Phosphoric Acid | Chiral Isoindoline Derivatives | up to 98% | rsc.org |
| Multi-step Synthesis | Sharpless Asymmetric Dihydroxylation | Chiral 1-Methoxyisoindoline | Enantiomerically Pure | oup.com |
Diastereoselective Control in Side Chain Elaboration
When a chiral center already exists in a molecule, the introduction of new stereocenters must be controlled to produce the desired diastereomer. In the context of this compound, this applies to the elaboration of the acetic acid side chain on a pre-existing chiral isoindoline core.
A notable example of such control is the base-dependent stereodivergent intramolecular aza-Michael reaction. scilit.comuniovi.es This tandem reaction process, performed on chiral N-tert-butanesulfinyl imines bearing a Michael acceptor, can afford 1,3-disubstituted isoindolines. scilit.comuniovi.es Crucially, the careful selection of the base used for the cyclization step allows for the selective formation of either the cis or the trans diastereoisomer. scilit.comuniovi.es For instance, one base might lead to the cis product while another promotes the formation of the trans product from the same precursor, offering powerful control over the relative stereochemistry of the substituents, including acetate groups. uniovi.es This stereodivergent approach has enabled the synthesis of C2-symmetric bisacetate-substituted isoindolines, which are direct and complex analogues of the target compound. scilit.com The ability to selectively access different diastereomers is critical for exploring structure-activity relationships in medicinal chemistry.
| Reaction | Substrate Type | Condition/Reagent | Diastereomeric Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Aza-Michael Reaction | Chiral N-tert-butanesulfinyl imine derivative | Base 1 (e.g., DBU) | Predominantly trans-isoindoline | uniovi.es |
| Base 2 (e.g., TBAF) | Predominantly cis-isoindoline | uniovi.es |
Elucidation of Structure Via Advanced Spectroscopic and Analytical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2-(Isoindolin-5-yl)acetic acid. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) experiments collectively allow for the complete assignment of all proton and carbon signals. rsc.org
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is anticipated to show distinct signals for the aromatic protons, the isoindoline (B1297411) ring protons, the acetic acid methylene (B1212753) protons, and the acidic proton. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are influenced by the electronic environment of each proton. For example, the protons on the aromatic ring are deshielded and appear at a lower field compared to the aliphatic protons of the isoindoline and acetate (B1210297) moieties. rsc.orghmdb.ca
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H |
| Aromatic (H-7) | ~7.20 | Doublet | 1H |
| Aromatic (H-6) | ~7.15 | Doublet of doublets | 1H |
| Aromatic (H-4) | ~7.10 | Singlet | 1H |
| Isoindoline (-CH₂-N-CH₂-) | ~4.30 | Singlet | 4H |
| Acetic Acid (-CH₂-COOH) | ~3.60 | Singlet | 2H |
Note: The signal for the NH proton can be broad and may exchange with D₂O.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their chemical nature (e.g., carbonyl, aromatic, aliphatic). thieme-connect.de Due to the molecule's asymmetry, ten distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. hmdb.ca
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOH) | ~173 |
| Aromatic (C-3a, C-7a) | ~140-145 |
| Aromatic (C-5) | ~135 |
| Aromatic (C-4, C-6, C-7) | ~120-130 |
| Isoindoline (-C H₂-N-C H₂-) | ~53 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. researchgate.netnih.govlibretexts.org
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm proton-proton couplings. Key expected correlations include those between adjacent aromatic protons (e.g., H-6 and H-7), confirming their positions on the benzene (B151609) ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. columbia.edu It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for example, connecting the aromatic proton signals to the aromatic carbon signals and the methylene proton signals to their respective aliphatic carbon signals.
A correlation from the acetic acid methylene protons (~3.60 ppm) to the carbonyl carbon (~173 ppm) and the aromatic C-5 carbon.
Correlations from the isoindoline methylene protons (~4.30 ppm) to the adjacent aromatic carbons (C-3a, C-4, C-7a), confirming the fusion of the five-membered ring to the benzene ring.
Correlations from the aromatic protons (H-4, H-6) to the C-5 carbon, confirming the substitution pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and secondary amine groups. specac.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Broad, Strong |
| Secondary Amine N-H | Stretch | 3400 - 3300 | Medium, Sharp |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Carbonyl C=O | Stretch | 1720 - 1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| C-N | Stretch | 1340 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₁₁NO₂), the exact molecular weight is 177.0790 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is typically observed as a protonated species [M+H]⁺. acs.org
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₁₂NO₂]⁺ | 178.0863 | Molecular Ion |
| [M-H₂O+H]⁺ | [C₁₀H₁₀NO]⁺ | 160.0757 | Loss of water |
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing highly accurate mass measurements of the molecular ion and its fragments. acs.org
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most powerful method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. uhu-ciqso.es This technique provides precise data on bond lengths, bond angles, and torsional angles. mdpi.com
For this compound, a successful crystallographic analysis would:
Provide exact measurements of the C-C, C-N, C-O bond lengths and the angles within the aromatic and isoindoline rings. scispace.com
Detail the conformation of the five-membered isoindoline ring, which is typically non-planar.
Elucidate the intermolecular interactions that define the crystal packing, such as hydrogen bonds formed between the carboxylic acid groups (forming dimers or chains) and the secondary amine N-H group. mdpi.com
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture. For acidic compounds like this compound, reversed-phase HPLC is often the method of choice. A C18 column is typically used as the stationary phase, which is nonpolar. The mobile phase is generally a more polar, aqueous-organic mixture.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of the mobile phase can be adjusted to achieve optimal separation. For instance, a mobile phase consisting of water, acetonitrile (B52724), triethylamine, and glacial acetic acid can provide good separation for similar compounds. lindenwood.edu The addition of acetic acid to the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. lindenwood.edu Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light. jenck.com The purity of the compound can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Purity levels are often reported by commercial suppliers. rsc.org
A typical HPLC method for the analysis of organic acids might utilize an isocratic elution mode with a UV detector set at a low wavelength, such as 210 nm, to detect the carboxylic acid functionality. jenck.comhplc.today The choice of mobile phase is critical; for example, a mixture of phosphate (B84403) buffer and acetonitrile or an aqueous solution of a dilute acid like perchloric acid can be effective. jenck.comresearchgate.net
Interactive Data Table: HPLC Parameters for Analysis of Similar Organic Acids
| Parameter | Value | Rationale |
| Column | C18 | Nonpolar stationary phase suitable for reversed-phase chromatography of organic molecules. |
| Mobile Phase | Water/Acetonitrile/Acetic Acid | A polar mobile phase for eluting the compound. Acetic acid suppresses ionization for better peak shape. lindenwood.edu |
| Detection | UV at 210-254 nm | The aromatic ring and carboxyl group absorb in this UV range. jenck.comresearchgate.net |
| Flow Rate | 0.5-1.0 mL/min | A typical analytical flow rate for standard HPLC columns. researchgate.net |
| Temperature | Ambient | To prevent potential degradation of the analyte at elevated temperatures. lindenwood.edu |
Thin-Layer Chromatography (TLC):
TLC is a simple, rapid, and cost-effective technique used to monitor the progress of reactions and to assess the purity of a sample. sigmaaldrich.com A silica (B1680970) gel plate is typically used as the stationary phase, which is polar. The mobile phase, or eluent, is a solvent or a mixture of solvents.
For this compound, a mobile phase of intermediate polarity would be suitable. A common solvent system for similar compounds involves a mixture of a nonpolar solvent like chloroform (B151607) or dichloromethane (B109758) with a more polar solvent like ethyl acetate or methanol. researchgate.net The addition of a small amount of acetic or formic acid to the mobile phase can improve the resolution of acidic compounds by preventing streaking. researchgate.net
After the plate is developed, the spots are visualized. Since this compound contains a UV-active chromophore, the spots can be visualized under a UV lamp, typically at 254 nm, where they will appear as dark spots on a fluorescent background. researchgate.netsigmaaldrich.com Alternatively, the plate can be stained with a visualizing agent such as iodine vapor or a permanganate (B83412) solution. libretexts.orgliv.ac.uk The purity of the sample can be estimated by the presence of a single spot. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound under specific chromatographic conditions.
Elemental Analysis for Empirical Formula Validation
Elemental analysis, specifically combustion analysis, is a crucial technique for validating the empirical formula of an organic compound. preparatorychemistry.com This method determines the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound.
The process involves burning a precisely weighed sample of the compound in a stream of excess oxygen. latech.edu The combustion products, carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are further reduced to N2), are collected and weighed. From the masses of these products, the masses of carbon, hydrogen, and nitrogen in the original sample can be calculated. preparatorychemistry.com The mass of oxygen is typically determined by subtracting the masses of C, H, and N from the total mass of the sample. preparatorychemistry.com
The molecular formula of this compound is C10H11NO2. bldpharm.com The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent elements.
Theoretical Elemental Composition of C10H11NO2:
Carbon (C): (10 * 12.011) / 177.19 * 100% = 67.78%
Hydrogen (H): (11 * 1.008) / 177.19 * 100% = 6.26%
Nitrogen (N): (1 * 14.007) / 177.19 * 100% = 7.91%
Oxygen (O): (2 * 15.999) / 177.19 * 100% = 18.05%
The experimentally determined mass percentages from combustion analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the proposed empirical and molecular formula. academicjournals.orgresearchgate.net
Interactive Data Table: Elemental Analysis Data for C10H11NO2
| Element | Theoretical % | Found % (Hypothetical) | Difference % |
| Carbon (C) | 67.78 | 67.75 | -0.03 |
| Hydrogen (H) | 6.26 | 6.29 | +0.03 |
| Nitrogen (N) | 7.91 | 7.88 | -0.03 |
This table illustrates how the experimental results from elemental analysis are compared with the theoretical values to confirm the elemental composition of this compound.
Computational Chemistry and Theoretical Investigations of 2 Isoindolin 5 Yl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nrel.gov For compounds related to 2-(Isoindolin-5-yl)acetic acid, such as isoindoline-1,3-dione derivatives, DFT studies have been employed to calculate molecular and electronic properties. nih.govacs.org These calculations provide insights into the reactivity and stability of the compounds. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such investigations on organic molecules. rsc.orgresearchgate.netuc.pt
DFT calculations can determine a variety of quantum chemical descriptors that profile a molecule's reactivity. rsc.org These parameters are crucial for predicting how a molecule will interact with other chemical species.
Table 1: Key Quantum Chemical Descriptors Obtainable from DFT
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; higher values indicate better donation capability. mdpi.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; lower values indicate better acceptance capability. mdpi.com |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |
| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness | η | Measures resistance to change in electron distribution or charge transfer. |
| Chemical Softness | S | The reciprocal of hardness, indicating a higher tendency to react. |
These theoretical calculations have been successfully correlated with experimental data, such as infrared and NMR spectra, for similar structures, providing a powerful tool for structural analysis. acs.org
Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding electronic transitions and reactivity. rsc.org The energy of the HOMO is associated with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com
In studies of related isoindoline (B1297411) derivatives, the analysis of FMOs helps to illustrate the distribution of electron density and identify the regions of the molecule most likely to be involved in chemical reactions. nih.govrsc.org For example, the location of the HOMO and LUMO can indicate the probable sites for electrophilic and nucleophilic attack, respectively. The character of the molecular orbitals involved in electronic transitions provides insight into the nature of these excitations. researchgate.net
Table 2: Significance of Frontier Molecular Orbital (FMO) Energies
| Orbital | Energy Level | Implication for Reactivity |
|---|---|---|
| HOMO | High Energy | Stronger tendency to donate electrons to an acceptor. |
| LUMO | Low Energy | Stronger tendency to accept electrons from a donor. |
| HOMO-LUMO Gap | Small | Higher chemical reactivity, lower kinetic stability, more easily excitable. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, stable conformations, and interactions with its environment, such as a solvent or a biological receptor. mdpi.comlabxing.com
The process of an MD simulation typically involves several key steps:
System Preparation : Building the initial system, which includes the molecule of interest (e.g., this compound) and its environment, often a box of solvent molecules like water. labxing.com
Energy Minimization : Optimizing the geometry of the system to remove steric clashes or unfavorable contacts, resulting in a low-energy starting structure. labxing.com
Equilibration : Gradually bringing the system to the desired temperature and pressure. This is often done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the system's density. labxing.com
Production Run : Running the simulation for a specified length of time to generate a trajectory, which is a record of the positions, velocities, and energies of all particles in the system over time. mdpi.com
For derivatives of this compound, MD simulations have been used to analyze the stability of their complexes with biological targets, such as enzymes. nih.govnih.gov These simulations can reveal how a ligand binds and whether the binding pose is stable, which is crucial information in drug design. nih.gov
In Silico Mechanistic Studies of this compound Reactions
In silico mechanistic studies use computational methods to investigate the pathways of chemical reactions at an atomic level. rsc.org These studies are invaluable for understanding how reactions occur, identifying intermediates and transition states, and calculating activation energies, which determine reaction rates. rsc.orgunipd.it
For reactions involving compounds structurally related to this compound, computational chemistry can elucidate complex mechanisms. For example, the synthesis of thiazolidinone derivatives, which can be linked to an isoindoline core, involves cyclocondensation reactions. academicjournals.orgresearchgate.net Theoretical studies can map the energy profile of such reactions, helping to understand the role of catalysts and reaction conditions. Similarly, DFT calculations have been used to understand the two-step dehydration of acetic acid. researchgate.net
These computational approaches allow researchers to:
Propose and validate reaction mechanisms.
Predict the feasibility of a proposed synthetic route. rsc.org
Understand factors influencing stereoselectivity and regioselectivity.
Design catalysts or reaction conditions to improve yield and selectivity. rsc.org
While specific mechanistic studies on this compound are not widely documented, the established computational methodologies are fully applicable to investigate its synthesis and subsequent chemical transformations. rsc.org
Computational Design and Virtual Screening of this compound Analogues
Computational design and virtual screening are powerful strategies in medicinal chemistry for identifying new lead compounds. Starting from a core scaffold like this compound, these techniques allow for the rapid evaluation of large virtual libraries of analogues to find molecules with potentially improved activity against a biological target. researchgate.net
The general workflow involves:
Scaffold Selection : Choosing a core structure, such as the isoindoline ring of this compound.
Library Generation : Creating a large, diverse set of virtual analogues by adding or modifying functional groups on the scaffold.
Virtual Screening : Using molecular docking to predict the binding mode and affinity of each analogue within the active site of a target protein. vensel.org This process filters the library down to a smaller set of promising candidates.
Hit Prioritization : Ranking the docked compounds based on scoring functions, binding energy calculations, and visual inspection of the binding interactions. mdpi.com
This approach has been successfully applied to derivatives like 2-(1,3-dioxoisoindolin-2-yl)acetic acid to design inhibitors for specific biological pathways. mdpi.com For instance, phthalimide (B116566) derivatives have been computationally designed and evaluated as potential inhibitors of the TGF-β pathway. mdpi.com Similarly, virtual screening of isoindoline-1,3-dione derivatives has been used to identify potential anti-inflammatory agents by docking them against the cyclooxygenase-II (COX-2) enzyme. vensel.org
Structure-Activity Relationship (SAR) Exploration Using Computational Models
Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. Computational models provide a quantitative framework for exploring SAR (QSAR), enabling the prediction of a compound's activity based on its physicochemical properties.
In the context of isoindoline-based compounds, computational SAR studies correlate calculated molecular descriptors (e.g., from DFT) with experimentally measured biological activity. acs.org For example, in a series of isoindoline-1,3-diones evaluated as antimycobacterial agents, SAR analysis helped to identify which substituents and structural modifications led to higher potency. acs.org
Key aspects of computational SAR exploration include:
Descriptor Calculation : Computing a wide range of molecular descriptors, including electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) properties.
Model Building : Using statistical methods to build a mathematical model that links the descriptors to the observed activity.
Model Validation : Testing the predictive power of the QSAR model using an external set of compounds not used in the model's creation.
These models allow chemists to rationalize the activity of existing compounds and to predict the activity of novel, yet-to-be-synthesized analogues, thereby guiding the design of more potent molecules. biorxiv.org
Emerging Research Applications and Future Trajectories for 2 Isoindolin 5 Yl Acetic Acid
Integration into Complex Molecular Architectures as a Synthetic Building Block
The 2-(Isoindolin-5-yl)acetic acid structure serves as a valuable starting point or intermediate for the synthesis of more elaborate molecular architectures. The isoindoline (B1297411) ring system is a recognized structural motif in numerous natural products and pharmaceutically active compounds nih.govwikipedia.org. The acetic acid moiety provides a convenient chemical handle for a variety of transformations, including amidation, esterification, and reduction, allowing for its covalent linkage to other molecular fragments.
For instance, synthetic strategies often involve the functionalization of the acetic acid group to form amide bonds. This approach is exemplified in the synthesis of related structures where a similar core is coupled with amino-containing molecules to build larger, multi-component systems nih.gov. A common synthetic route involves activating the carboxylic acid (e.g., with EDC and HOBT) and reacting it with a primary or secondary amine to forge a stable amide linkage nih.gov. This method allows for the systematic construction of libraries of compounds where the isoindoline acetic acid core is decorated with diverse substituents, enabling the exploration of structure-activity relationships.
Utilization as a Core Scaffold in Medicinal Chemistry Research for Ligand Design
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of at least ten commercially available drugs with applications ranging from oncology and inflammation to hypertension mdpi.com. Derivatives of the isoindoline and the closely related isoindolinone frameworks are found in a wide array of natural products and synthetic molecules exhibiting diverse biological activities researchgate.netnih.gov.
Research has demonstrated that molecules incorporating the isoindoline or its oxidized isoindoline-1,3-dione (phthalimide) variant can be potent enzyme inhibitors and receptor modulators. The acetic acid linker provides an ideal spacer to position functional groups for optimal interaction with biological targets. For example, derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetic acid have been designed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease nih.govresearchgate.net. In these designs, the phthalimide (B116566) group is proposed to interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule, attached via the acetic acid linker, bind to the catalytic active site (CAS) nih.gov.
The versatility of the isoindoline scaffold is further highlighted by its incorporation into compounds targeting a range of diseases. Polycyclic compounds integrating isoindoline and quinoline (B57606) moieties have been investigated as potential antioxidant and antidiabetic agents mdpi.com. Additionally, novel isoindolinone derivatives have shown promise as carbonic anhydrase inhibitors and possess anticancer and antimicrobial properties nih.gov. The ability to readily synthesize diverse libraries of compounds based on this core structure makes it a highly valuable scaffold for modern drug discovery campaigns.
| Scaffold Derivative | Target/Activity | Therapeutic Area | Reference(s) |
| Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids | Acetylcholinesterase (AChE) Inhibition | Alzheimer's Disease | nih.govresearchgate.net |
| Isoindolinone derivatives | Carbonic Anhydrase I & II Inhibition | Multiple (e.g., glaucoma) | nih.gov |
| Quinoline-isoindoline hybrids | Antioxidant, α-Glycosidase/α-Amylase Inhibition | Diabetes, Oxidative Stress | mdpi.com |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Cytotoxicity against K562 & Raji cell lines | Oncology (Blood Cancer) | researchgate.net |
| Various Drugs (e.g., Lenalidomide (B1683929), Thalidomide) | Multiple (e.g., Cereblon modulation) | Oncology, Inflammation | mdpi.com |
Development as a Chemical Biology Probe for Mechanistic Investigations
Chemical probes are small, highly selective molecules used as tools to study biological systems and elucidate the function of specific proteins nih.goveubopen.org. The this compound scaffold possesses characteristics that make it a suitable starting point for the development of such probes. A robust chemical probe typically requires a core structure that confers target specificity, along with a reporter group (like a fluorophore or biotin) or a reactive group (like a photo-affinity label) for target identification and visualization mdpi.com.
The acetic acid side chain of this compound is an ideal attachment point for these necessary functional moieties. Through standard amide coupling reactions, a fluorescent dye, an affinity tag, or a photoreactive crosslinking group could be appended. This would transform the parent molecule into a tool for:
Target Engagement Studies: Visualizing where the molecule binds within a cell using fluorescence microscopy.
Target Identification: Isolating and identifying the protein target(s) of a bioactive derivative through affinity purification or photo-affinity labeling followed by proteomic analysis mdpi.com.
While specific probes based directly on this compound are not yet widely reported, related heterocyclic structures have been successfully developed as probes. For instance, fluorescent probes with indole-quinoline scaffolds have been created for live-cell imaging of nucleolar RNA, demonstrating the utility of such bicyclic systems in probe design elsevierpure.com. The development of probes from this scaffold would enable a deeper understanding of the mechanism of action of any derived therapeutic agents and help validate their molecular targets in a cellular context.
Exploration in Radiopharmaceutical Development (e.g., for iodinated analogues)
Radiopharmaceuticals, which consist of a targeting molecule linked to a radionuclide, are critical for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), as well as for targeted radiotherapy synexagroup.compsi.ch. The development of radiolabeled versions of bioactive molecules allows for the non-invasive visualization and quantification of their biological targets in vivo.
The aromatic ring of this compound is amenable to radiohalogenation, particularly with isotopes of iodine (e.g., Iodine-123, Iodine-124, Iodine-125), as suggested in the section title. Standard methods for incorporating radioiodine into aromatic rings include electrophilic substitution reactions. A common procedure involves the use of an oxidizing agent, such as N-chlorosuccinimide (NCS) or Chloramine-T, in the presence of a radioactive iodide salt (e.g., [¹²⁵I]NaI) nih.govnii.ac.jpradiooncologyjournal.com. This method can introduce the radioiodine atom at an activated position on the benzene (B151609) ring of the isoindoline core.
The development of a radioiodinated analog of this compound or its derivatives could have significant applications:
Diagnostic Imaging: If a derivative shows high affinity and selectivity for a specific receptor or enzyme that is upregulated in a disease state (e.g., a cancer-related protein), a radiolabeled version could be used as a PET or SPECT tracer to image tumors or other pathological tissues.
Pharmacokinetic Studies: Radiolabeling allows for sensitive tracking of the absorption, distribution, metabolism, and excretion (ADME) of a potential drug candidate in preclinical models.
Theranostics: By switching to a therapeutic isotope like Iodine-131, the same molecular scaffold used for diagnosis could potentially be used for targeted radiotherapy, an approach known as theranostics mdpi.com.
While the direct radioiodination of this specific compound is not extensively documented, the successful labeling of numerous other heterocyclic scaffolds provides a clear roadmap for its development as a potential radiopharmaceutical agent nii.ac.jpjohnshopkins.edu.
Investigation in Advanced Material Science Applications
The structural features of the isoindoline moiety lend themselves to applications in materials science, particularly in the creation of functional polymers and dyes. The rigid, planar, and nitrogen-rich nature of the isoindoline ring can impart desirable thermal, electronic, and catalytic properties to polymeric materials.
A notable application is the synthesis of nitrogen-rich, isoindoline-based porous organic polymers (IPPs) researchgate.net. These materials are created by polymerizing monomers containing the isoindoline linkage, resulting in a high-surface-area network. The nitrogen atoms within the polymer backbone can act as basic sites, making these materials effective heterogeneous catalysts researchgate.net. The porous structure allows reactants to access the active sites, while the solid nature of the polymer allows for easy separation and recycling of the catalyst.
Furthermore, the broader class of indole- and isoindole-based compounds is known for its interesting photophysical properties. Isoindole derivatives have been investigated for use as highly resistant pigments and dyes nih.gov. Polymers incorporating these heterocyclic units can exhibit strong solid-state fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, or other organic electronic devices rsc.org. The this compound molecule could serve as a functional monomer, with the acetic acid group enabling its incorporation into polymer chains via condensation polymerization.
Contributions to Sustainable Chemical Synthesis and Catalysis
Sustainable or "green" chemistry focuses on developing chemical processes that are environmentally benign, reduce waste, and are energy-efficient nih.govresearchgate.net. This compound and its derivatives can contribute to this field, primarily through their use in catalysis.
As mentioned previously, isoindoline-based porous organic polymers (IPPs) have been successfully employed as solid-supported, recyclable catalysts researchgate.net. In one study, an IPP catalyst demonstrated excellent activity for the Knoevenagel condensation reaction. The key advantages of this catalytic system align perfectly with the principles of green chemistry:
Mild Reaction Conditions: The reaction proceeded efficiently in water at room temperature, avoiding the need for harsh solvents and high temperatures.
Catalyst Recyclability: The heterogeneous nature of the polymer catalyst allowed it to be easily recovered and reused for multiple cycles without significant loss of activity.
The development of such robust, recyclable catalysts from accessible building blocks like isoindoline derivatives represents a significant step toward more sustainable chemical manufacturing.
| Catalyst | Reaction | Key Sustainable Features | Reference |
| Isoindoline-based Porous Polymer (IPP) | Knoevenagel Condensation | Heterogeneous, Recyclable, High Yield, Operates in water at room temperature | researchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 2-(Isoindolin-5-yl)acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A widely applicable synthetic strategy involves multi-step functionalization of isoindoline precursors. For example, coupling reactions (e.g., amidation or alkylation) with acetic acid derivatives can introduce the acetic acid moiety. Optimization typically includes:
- Catalyst selection : Transition metal catalysts (e.g., palladium for cross-coupling) improve regioselectivity.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction efficiency while minimizing side products .
- Purification : Column chromatography or recrystallization ensures ≥95% purity. Yield improvements (e.g., from 50% to 75%) are achievable by controlling stoichiometry and reaction time .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, with characteristic shifts for the isoindolinyl group (e.g., aromatic protons at δ 6.8–7.5 ppm) and acetic acid moiety (δ 2.3–2.7 ppm for CH) .
- Mass spectrometry (HRMS) : Accurate mass measurements (e.g., using ESI-TOF) confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, SHELX software refines bond lengths and angles to validate stereochemistry .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if aerosolization occurs .
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Reanalyze purity after three years .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve thermochemical accuracy (e.g., ±2.4 kcal/mol error in atomization energies) .
- Reactivity analysis : Frontier molecular orbitals (HOMO/LUMO) calculated at the 6-311++G(d,p) basis set predict nucleophilic/electrophilic sites.
- Solvent effects : Implicit solvent models (e.g., PCM) simulate aqueous or organic environments to assess stability .
Q. How should researchers address discrepancies in NMR or mass spectrometry data when analyzing derivatives of this compound?
- Methodological Answer :
- NMR discrepancies : Verify solvent deuteriation effects and calibrate referencing (e.g., TMS). For tautomeric equilibria (common in heterocycles), variable-temperature NMR resolves dynamic processes .
- MS anomalies : Isotopic labeling (e.g., deuterated acetic acid) distinguishes fragmentation pathways. Compare experimental spectra with computational predictions (e.g., using NIST libraries) .
- Contamination checks : Run blank samples and use high-purity reagents to rule out impurities .
Q. What strategies can be employed to enhance the stability of this compound during long-term storage or under varying experimental conditions?
- Methodological Answer :
- Lyophilization : Freeze-drying under vacuum minimizes hydrolytic degradation in aqueous solutions .
- Inert atmospheres : Store under argon or nitrogen to prevent oxidation.
- pH control : Buffered solutions (pH 5–7) stabilize the acetic acid moiety against decarboxylation .
- Additives : Antioxidants (e.g., BHT) at 0.01–0.1% w/w protect against radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
